1-Isobutylpiperidine-3-carboxylic acid
Description
Significance of the Piperidine (B6355638) Scaffold in Organic and Medicinal Chemistry Research
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous structural motif in a vast array of natural products, alkaloids, and synthetic pharmaceuticals. nih.gov Its prevalence has earned it the status of a "privileged scaffold" in medicinal chemistry, as it is a core component in numerous FDA-approved drugs. researchgate.netthieme-connect.com The significance of the piperidine scaffold stems from several key features:
Structural Versatility: The piperidine ring can adopt various conformations, most commonly a chair conformation, allowing for precise spatial orientation of substituents. This three-dimensional arrangement is crucial for specific interactions with biological targets like enzymes and receptors. thieme-connect.com
Physicochemical Properties: The basic nitrogen atom imparts specific physicochemical properties, such as aqueous solubility and the ability to form salt derivatives, which can be modulated to improve the pharmacokinetic profiles of drug candidates. researchgate.netthieme-connect.com
Synthetic Accessibility: A wealth of synthetic methodologies exists for the construction and functionalization of the piperidine ring, making it a readily accessible building block in complex molecule synthesis. nih.gov
Due to these advantageous characteristics, piperidine derivatives have been successfully developed into therapeutic agents across a wide spectrum of diseases, including cancer, neurological disorders, allergies, and infectious diseases. researchgate.netajchem-a.com The introduction of the piperidine scaffold can enhance biological activity and selectivity, modulate physicochemical properties, and improve pharmacokinetic profiles. researchgate.netthieme-connect.com
Overview of Piperidine-3-Carboxylic Acid Derivatives as Versatile Chemical Entities
Within the broad family of piperidine-containing molecules, piperidine-3-carboxylic acid, commonly known as nipecotic acid, and its derivatives are of particular importance. researchgate.net These compounds are recognized as valuable building blocks for the synthesis of a variety of pharmaceuticals. researchgate.net
The defining feature of this subclass is the carboxylic acid group at the 3-position of the piperidine ring. This functional group serves as a versatile chemical handle, enabling a wide range of synthetic transformations such as amidation and esterification. mdpi.com This allows for the systematic modification of the core structure to explore structure-activity relationships (SAR) and optimize biological activity. mdpi.com
A primary area of research for nipecotic acid derivatives has been their activity as inhibitors of γ-aminobutyric acid (GABA) uptake. researchgate.netbiorxiv.orgnih.gov GABA is the principal inhibitory neurotransmitter in the central nervous system, and modulating its concentration in the synaptic cleft is a key strategy for treating several neurological and psychological disorders, including epilepsy. biorxiv.orgnih.gov Lipophilic N-substituted derivatives of nipecotic acid, such as the approved antiepileptic drug Tiagabine, have been shown to be potent and selective inhibitors of the GABA transporter 1 (GAT1). biorxiv.orgnih.gov
The versatility of piperidine-3-carboxylic acid derivatives extends beyond GABA uptake inhibition, with research demonstrating their potential in developing agents for Alzheimer's disease and anticonvulsants. ajchem-a.com Their moderate polarity and solubility in various media enhance their utility in diverse synthetic applications. solubilityofthings.com
Contextualization of 1-Isobutylpiperidine-3-Carboxylic Acid within Contemporary Chemical Synthesis and Discovery Programs
This compound is a specific analogue within the broader class of N-substituted piperidine-3-carboxylic acids. It is structurally characterized by the attachment of an isobutyl group to the nitrogen atom of the nipecotic acid core. While extensive, detailed research findings on this specific molecule are not widely published, its structure places it firmly within modern chemical discovery programs aimed at exploring new chemical space for therapeutic benefit.
The design of such molecules is often driven by a strategy to modulate the properties of a known bioactive scaffold. In this context:
The piperidine-3-carboxylic acid core provides the foundational pharmacophore, known for its potential to interact with biological targets such as GABA transporters. researchgate.netresearchgate.net
The N-isobutyl group serves as a lipophilic substituent. The introduction of such alkyl groups on the piperidine nitrogen is a common tactic in medicinal chemistry to alter a molecule's lipophilicity, which can in turn influence its membrane permeability, metabolic stability, and binding affinity to target proteins. nih.gov
Therefore, this compound represents a rational design aimed at potentially enhancing the drug-like properties of the nipecotic acid scaffold. Its synthesis and evaluation are emblematic of discovery programs that create libraries of related compounds by varying the N-substituent to systematically probe for improved potency, selectivity, and pharmacokinetic characteristics. nih.gov
Table 1: Physicochemical Properties of this compound Note: The following data is based on computational predictions as extensive experimental data is not publicly available.
| Property | Value |
| Molecular Formula | C₁₀H₁₉NO₂ |
| Molecular Weight | 185.26 g/mol |
| IUPAC Name | 1-(2-methylpropyl)piperidine-3-carboxylic acid |
| Canonical SMILES | CC(C)CN1CCCC(C1)C(=O)O |
| CAS Number | 1393529-67-2 |
Table 2: Examples of Therapeutically Relevant Piperidine Derivatives
| Compound Name | Therapeutic Area |
| Methylphenidate | ADHD |
| Donepezil | Alzheimer's Disease |
| Risperidone | Antipsychotic |
| Fexofenadine | Antihistamine |
| Paroxetine | Antidepressant |
| Tiagabine | Anticonvulsant |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-methylpropyl)piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-8(2)6-11-5-3-4-9(7-11)10(12)13/h8-9H,3-7H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHGGOLWYJQQLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCCC(C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformational Chemistry of 1 Isobutylpiperidine 3 Carboxylic Acid
Carboxylic Acid Functional Group Transformations
The carboxylic acid moiety is a versatile functional group that serves as a gateway to numerous chemical transformations. These reactions allow for derivatization to modify the compound's physicochemical properties, such as lipophilicity and polarity, or to prepare activated intermediates for further coupling reactions.
Esterification is a fundamental transformation of the carboxylic acid group on the 1-isobutylpiperidine-3-carboxylic acid scaffold. This reaction is commonly employed to generate derivatives with altered properties. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis, is a direct and widely used method for preparing simple alkyl esters. nih.govnih.gov For instance, analogous reactions on nipecotic acid (piperidine-3-carboxylic acid) have been used to prepare a series of n-alkyl esters. nih.gov The synthesis of an allyl ester from 1-methyl-3-piperidinecarboxylic acid has also been described, highlighting the applicability of this method to N-substituted piperidine (B6355638) cores. ontosight.ai The reaction is an equilibrium process, often driven to completion by using the alcohol as a solvent or by removing the water formed during the reaction. biorxiv.orgbldpharm.com
For more complex or sensitive substrates where strong acid catalysis is not viable, condensing agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1,1'-carbonyldiimidazole (B1668759) (CDI) can be employed to facilitate the formation of phenyl esters and other specialized derivatives. nih.gov
Table 1: Representative Esterification Reactions
| Alcohol (R'-OH) | Ester Product Name | Typical Method | Reference Analogue |
| Methanol | Methyl 1-isobutylpiperidine-3-carboxylate | Fischer Esterification | Nipecotic Acid nih.gov |
| Ethanol | Ethyl 1-isobutylpiperidine-3-carboxylate | Fischer Esterification | Nipecotic Acid nih.gov |
| 1-Propanol | Propyl 1-isobutylpiperidine-3-carboxylate | Fischer Esterification | Nipecotic Acid nih.gov |
| Allyl Alcohol | Allyl 1-isobutylpiperidine-3-carboxylate | Fischer Esterification | 1-Methylpiperidine-3-carboxylic acid ontosight.ai |
| Phenol | Phenyl 1-isobutylpiperidine-3-carboxylate | DCC or CDI Coupling | Nipecotic Acid nih.gov |
The formation of an amide bond from the carboxylic acid group is one of the most significant transformations, pivotal in medicinal chemistry for creating compounds with diverse biological activities. researchgate.net Direct condensation with an amine is generally inefficient. Therefore, the carboxylic acid must first be activated. This is achieved using a wide array of peptide coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by an amine. researchgate.netnih.gov
Common strategies involve the use of carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and minimize racemization. researchgate.netmdpi.com Phosphonium reagents like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and uronium/aminium reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective, known for their high coupling efficiency and rapid reaction times. researchgate.net Studies on the closely related N-Boc-piperidine-3-carboxylic acid have demonstrated successful amide coupling with various amines using these standard techniques. researchgate.netnih.gov
Table 2: Common Coupling Reagents for Amide Bond Formation
| Reagent Class | Example Reagent(s) | Key Features |
| Carbodiimides | DCC, EDC | Widely used, cost-effective. By-products can be difficult to remove (DCC) or water-soluble (EDC). |
| Phosphonium Salts | PyBOP | High coupling efficiency, by-products are less hazardous than those from older reagents like BOP. researchgate.net |
| Uronium/Aminium Salts | HATU, HBTU | Very rapid and efficient couplings. Requires a non-nucleophilic base. |
| Other | CDI, T3P | Used for specific applications; can offer different reactivity profiles. |
The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding (1-isobutylpiperidin-3-yl)methanol. This transformation requires a powerful reducing agent, as milder reagents like sodium borohydride (B1222165) are ineffective. researchgate.net The reagent of choice is typically lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). researchgate.net The reaction proceeds through an aldehyde intermediate which is immediately reduced further to the alcohol. researchgate.net
The resulting primary alcohol, (1-isobutylpiperidin-3-yl)methanol, is itself a versatile synthetic intermediate. It can undergo a variety of subsequent transformations:
Oxidation: Mild oxidation could yield the corresponding aldehyde, 1-isobutylpiperidine-3-carbaldehyde, while stronger conditions would re-form the carboxylic acid.
Etherification: The alcohol can be converted to ethers through reactions such as the Williamson ether synthesis.
Esterification: It can act as the alcohol component in esterification reactions with other carboxylic acids.
To enhance the electrophilicity of the carbonyl carbon for nucleophilic acyl substitution, this compound can be converted into more reactive derivatives such as acid halides and anhydrides.
Acid Halides: The most common acid halide, 1-isobutylpiperidine-3-carbonyl chloride, can be synthesized by treating the parent carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. google.com This transformation is analogous to the preparation of piperidine-4-carbonyl chloride hydrochloride from isonipecotic acid. google.com The resulting acid chloride is a highly reactive intermediate that readily reacts with a wide range of nucleophiles (alcohols, amines, water) to form esters, amides, and the carboxylic acid, respectively. mdpi.comresearchgate.net
Anhydrides: Acid anhydrides can be prepared from the acid chloride by reaction with a carboxylate salt. researchgate.net For example, reacting 1-isobutylpiperidine-3-carbonyl chloride with sodium 1-isobutylpiperidine-3-carboxylate would yield the corresponding symmetric anhydride. Mixed anhydrides, which are also potent acylating agents, can be formed by reacting the acid chloride with a different carboxylate salt.
N-Substituent Chemical Modifications and Elaborations of the Isobutyl Group
The N-isobutyl group provides a site for modifications that can alter the steric and electronic properties of the piperidine nitrogen. The most significant transformation at this position is N-dealkylation, which would yield the secondary amine, piperidine-3-carboxylic acid (nipecotic acid).
This cleavage can be achieved through several synthetic methods. A classic approach is the Von Braun reaction, though modern methods are often preferred. Reaction with chloroformates, such as ethyl chloroformate or 2,2,2-trichloroethyl chloroformate, followed by hydrolysis or reduction, is an effective way to remove the N-alkyl group. mdpi.com Another method is the modified Polonovski reaction, which involves oxidation of the tertiary amine to an N-oxide followed by treatment with an iron(II) salt. mdpi.com In biological systems, this N-dealkylation is a common metabolic pathway catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6. researchgate.netnih.govsemanticscholar.org
Further elaboration of the isobutyl group itself is less common but theoretically possible. For instance, free-radical halogenation could introduce a functional handle on the alkyl chain, which could then be used for subsequent substitution reactions, allowing for the introduction of other functional groups. However, achieving high selectivity in such reactions can be challenging.
Piperidine Ring Functionalization and Stereochemical Transformations
Direct functionalization of the saturated piperidine ring presents a significant synthetic challenge but offers a powerful route to novel analogues. Modern methods in C-H functionalization have enabled the selective introduction of substituents at various positions on the piperidine core.
Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have been shown to be effective for functionalizing N-protected piperidines. nih.govnih.gov The site selectivity of these reactions can be controlled by the choice of both the N-protecting group and the catalyst. For instance, studies on related N-Boc-piperidine systems have shown that C-H functionalization can be directed to the C-2, C-4, and, via an indirect route, the C-3 positions. researchgate.netnih.govnih.gov The existing substituents on this compound—the bulky N-isobutyl group and the C-3 carboxylic acid—would be expected to exert significant steric and electronic influence on the regioselectivity of such transformations.
Given that the C-3 position is a stereocenter, the stereochemistry of the molecule is a critical aspect. Syntheses can be designed to produce specific stereoisomers, which is crucial as different enantiomers or diastereomers often exhibit distinct biological activities. nih.govrsc.org Chemo-enzymatic methods, for example, have been developed for the asymmetric dearomatization of pyridine (B92270) precursors to yield stereo-defined substituted piperidines. nih.gov Stereoselective synthesis strategies are paramount in creating libraries of piperidine derivatives with precise three-dimensional structures for structure-activity relationship studies. nih.govacs.org
Electrophilic and Nucleophilic Substitutions on the Ring
The chemical nature of the saturated piperidine ring in this compound makes it generally resistant to classical electrophilic aromatic substitution. However, the positions alpha to the nitrogen atom (C2 and C6) are susceptible to reaction under specific conditions, primarily through the formation of an intermediate iminium ion.
Reactions at α-Carbons: The presence of the nitrogen atom activates the adjacent C-H bonds. Through oxidation, an α-amino radical can be formed, which can then be functionalized. For instance, photoredox catalysis has been shown to enable the α-amino C–H arylation of highly substituted piperidine derivatives. nih.govfigshare.comacs.org This process often involves an initial, non-selective C-H functionalization followed by an epimerization step that leads to the thermodynamically more stable diastereomer. nih.gov While not specifically documented for the isobutyl-substituted compound, it is a plausible transformation.
Nucleophilic substitution directly on the ring's carbon atoms is uncommon unless a leaving group is present. The primary sites for nucleophilic attack on the molecule are the carbonyl carbon of the carboxylic acid group and, potentially, the isobutyl group under forcing conditions, rather than the piperidine ring itself.
The reactivity of the carboxylic acid group follows well-established patterns. The carbonyl carbon is electrophilic and readily undergoes nucleophilic acyl substitution. uomustansiriyah.edu.iqmasterorganicchemistry.comlibretexts.org This allows for the conversion of the carboxylic acid into a variety of derivatives.
Illustrative Nucleophilic Acyl Substitution Reactions:
Interactive Table: Examples of Nucleophilic Acyl Substitution
| Reactant | Reagent | Product | Reaction Type |
| This compound | Thionyl chloride (SOCl₂) | 1-Isobutylpiperidine-3-carbonyl chloride | Acyl Chloride Formation |
| This compound | Methanol, H⁺ catalyst | Methyl 1-isobutylpiperidine-3-carboxylate | Fischer Esterification |
| This compound | Ammonia, heat | 1-Isobutylpiperidine-3-carboxamide | Amide Formation |
| This compound | Lithium aluminum hydride (LiAlH₄) | (1-Isobutylpiperidin-3-yl)methanol | Reduction to Alcohol |
Ring-Opening and Ring-Expansion Reactions
Ring-Opening Reactions: The piperidine ring is a stable six-membered heterocycle and does not typically undergo ring-opening reactions under standard conditions. Such reactions would require cleavage of strong C-C or C-N bonds, which is energetically unfavorable. Ring-opening is more characteristic of strained ring systems like aziridines or azetidines.
Ring-Expansion Reactions: Ring expansion of piperidine derivatives to form seven-membered rings (azepanes) has been documented. These reactions often proceed via specific intermediates. For example, diastereomerically pure azepane derivatives have been synthesized from piperidine precursors with high stereoselectivity. rsc.org Another strategy involves the rearrangement of N-haloamines or the reaction of prolinol derivatives to access azido- and aminopiperidines, which can be precursors for further transformations. acs.org While plausible, the application of these methods to this compound has not been specifically reported.
Stereochemical Inversion and Epimerization Studies
Assuming the 3-position of the piperidine ring is a stereocenter, its configuration can be subject to inversion or epimerization under certain conditions. Epimerization is the change in configuration at only one of several stereogenic centers.
Recent studies have demonstrated that photoredox catalysis in conjunction with a hydrogen atom transfer (HAT) agent can be a general method for the epimerization of substituted piperidines. nih.gov This light-mediated process allows for the conversion of a less stable stereoisomer into the more thermodynamically stable one with high diastereoselectivity. nih.govnih.gov The mechanism often proceeds through a reversible α-amino radical intermediate, allowing for equilibration to the favored diastereomer. nih.gov This technique has been successfully applied to piperidines with a variety of substituents, including esters and amides at the 3-position, as well as N-alkyl groups. nih.gov
Factors Influencing Epimerization:
Interactive Table: Conditions and Outcomes of Piperidine Epimerization
| Substrate Type | Reaction Conditions | Outcome | Selectivity | Reference |
| Substituted Piperidines | Photocatalyst (e.g., Ir(ppy)₃), HAT agent, light | Conversion to the more stable diastereomer | High (correlates with calculated stability) | nih.gov |
| α-Arylated Piperidines | Photoredox catalysis conditions | Equilibration to thermodynamic product ratio | High diastereoselectivity | nih.gov |
Epimerization can also occur under basic conditions if the proton at the chiral center (C3) is sufficiently acidic, which could be influenced by the adjacent carboxylic acid group. mdpi.com The abstraction of this proton would form a carbanion, which upon reprotonation could lead to a mixture of stereoisomers.
Participation in Multi-Component Reactions (MCRs) for Enhanced Molecular Complexity
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials. mdpi.com this compound possesses both a secondary amine (within the ring structure) and a carboxylic acid, making it an ideal bifunctional substrate for certain types of MCRs, particularly isocyanide-based MCRs like the Ugi and Passerini reactions.
Ugi Four-Component Reaction (Ugi-4CR): The classical Ugi reaction involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. nih.govnih.gov In a hypothetical Ugi reaction, this compound could potentially serve as both the amine and carboxylic acid component. This would lead to the formation of a bicyclic β-lactam structure, a transformation that has been reported for other cyclic β-amino acids. The reaction proceeds through the formation of an imine, which then reacts with the isocyanide and the intramolecular carboxylate to yield the final product. acs.org
Passerini Three-Component Reaction (Passerini-3CR): The Passerini reaction combines a carboxylic acid, a carbonyl compound, and an isocyanide to produce an α-acyloxy amide. wikipedia.org this compound can readily serve as the carboxylic acid component in this reaction.
Illustrative MCR Participation:
Interactive Table: Potential MCRs involving this compound
| MCR Type | Role of Compound | Other Components | Potential Product Class |
| Ugi-4CR (Intramolecular) | Amine and Carboxylic Acid | Aldehyde/Ketone, Isocyanide | Bicyclic β-Lactam derivatives |
| Passerini-3CR | Carboxylic Acid | Aldehyde/Ketone, Isocyanide | α-(1-Isobutylpiperidine-3-carbonyloxy) amides |
The use of piperidine derivatives in MCRs is a known strategy for creating libraries of complex molecules with potential pharmaceutical applications. mdpi.comresearchgate.net
Structure Activity Relationship Sar Investigations of N Substituted Piperidine 3 Carboxylic Acids
Conformational Analysis and Stereochemical Impact on Molecular Recognition
The three-dimensional structure of 1-isobutylpiperidine-3-carboxylic acid is fundamental to its interaction with biological macromolecules. The piperidine (B6355638) ring is not planar and typically adopts a stable chair conformation to minimize steric strain. In this conformation, substituents at the C3 position can exist in one of two orientations: axial (perpendicular to the plane of the ring) or equatorial (in the plane of the ring).
The stereochemical arrangement of the C3-carboxylic acid group is a critical determinant of molecular recognition. Its orientation influences the ability to form directed interactions, such as hydrogen bonds or ionic bonds, with specific residues in a receptor or enzyme binding site. Studies on the parent compound, piperidine-3-carboxylic acid, have shown that the carboxylate substituent can adopt an axial orientation, which may be stabilized by an intramolecular hydrogen bond with the protonated nitrogen atom (N+-H⋯O). researchgate.net The presence of the N1-isobutyl group can further influence the conformational equilibrium of the ring and the preferred orientation of the C3-substituent, thereby impacting how the molecule presents its key binding features to its biological target.
Elucidation of the Role of the N1-Isobutyl Moiety in Molecular Interactions
The substitution on the piperidine nitrogen atom plays a significant role in defining the pharmacological profile of the molecule. The N1-isobutyl group in this compound is a non-polar, hydrophobic moiety. Its primary role in molecular interactions is likely to engage with hydrophobic or lipophilic pockets within a binding site. ontosight.ainih.gov
Analysis of the Influence of the C3-Carboxylic Acid Group on Binding Affinity and Selectivity
The carboxylic acid group at the C3 position is a key pharmacophoric feature, meaning it is a primary determinant of the molecule's biological activity. This polar, ionizable group can participate in several crucial types of molecular interactions that anchor the ligand to its binding site. dovepress.com
At physiological pH, the carboxylic acid is typically deprotonated, forming a negatively charged carboxylate ion. This allows for the formation of strong ionic bonds (salt bridges) with positively charged amino acid residues, such as arginine or lysine (B10760008), on the target protein. Additionally, the oxygen atoms of the carboxylate are excellent hydrogen bond acceptors, while the hydroxyl group of the protonated form can act as a hydrogen bond donor. nih.gov The precise positioning of this group at the C3 position on the piperidine scaffold is critical for aligning these potential interactions correctly within the three-dimensional space of the binding site. The loss or masking of this group, for example through esterification, would be expected to dramatically reduce or abolish binding affinity, confirming its essential role.
Comparative SAR Studies with Related Piperidine Carboxylic Acid Isomers and Analogues
To understand the specific contributions of the N1-isobutyl group and the C3-position of the carboxylate, it is informative to compare this compound with its close structural relatives. Key analogues for comparison include its parent compound, nipecotic acid (piperidine-3-carboxylic acid), and its positional isomer, 1-isobutylpiperidine-4-carboxylic acid.
Nipecotic Acid: This compound is the unsubstituted parent of the target molecule. It is a well-known inhibitor of the γ-aminobutyric acid (GABA) transporter GAT1. mdpi.combiorxiv.org Its activity relies on the piperidine ring mimicking the GABA backbone and the C3-carboxylic acid interacting with the transporter's binding site. The addition of the N1-isobutyl group to this scaffold introduces a lipophilic element. This modification is a common strategy to enhance potency and selectivity by exploiting a hydrophobic sub-pocket in the target protein that is not occupied by the parent compound. researchgate.net
1-Isobutylpiperidine-4-carboxylic acid (Isobutyl-isonipecotic acid): This is a direct positional isomer where the carboxylic acid is at the C4 position (isonipecotic acid scaffold) instead of C3. nih.gov The spatial distance and geometric relationship between the nitrogen atom and the carboxylic acid group are different in the 3- and 4-isomers. Biological targets are highly sensitive to such changes. If a receptor or enzyme has specifically evolved to recognize the geometry of a 3-substituted piperidine, the 4-substituted isomer will likely bind with significantly lower affinity, or not at all. Therefore, comparing the activity of these two isomers directly reveals the geometric requirements of the binding site.
| Compound | N1-Substituent | C-Position of Carboxylic Acid | Key Structural Difference from Target Compound | Predicted Impact on Activity |
|---|---|---|---|---|
| This compound | Isobutyl | 3 | - (Target Compound) | - (Reference) |
| Nipecotic Acid | Hydrogen | 3 | Lacks N1-isobutyl group | Likely lower lipophilicity and may lack interactions with hydrophobic pockets, potentially resulting in lower potency or different selectivity. researchgate.netmdpi.com |
| 1-Isobutylpiperidine-4-carboxylic acid | Isobutyl | 4 | Carboxylic acid at C4 instead of C3 | Altered geometry between N and COOH may lead to a significant loss of affinity if the target is specific for the C3 arrangement. nih.gov |
Mechanistic Insights into Potential Biochemical Target Interactions
Based on the structure of this compound and the known pharmacology of its parent, nipecotic acid, a likely biochemical target is a neurotransmitter transporter, specifically a GABA transporter (GAT). mdpi.combiorxiv.org Nipecotic acid derivatives are widely explored as GAT inhibitors, which prevent the reuptake of GABA from the synapse, thereby enhancing inhibitory neurotransmission.
A plausible mechanism of action for this compound as a GAT inhibitor would involve a multi-point interaction model within the transporter's binding site:
Pharmacophore Recognition: The protonated piperidine nitrogen and the negatively charged C3-carboxylate group would serve as the primary pharmacophore, mimicking the GABA neurotransmitter. The carboxylate would form a critical ionic or hydrogen bond interaction with a complementary positively charged or polar residue in the transporter.
Scaffold Docking: The piperidine ring itself acts as a rigid scaffold, ensuring the correct spatial orientation and distance between the nitrogen and the carboxylate group for optimal recognition.
Hydrophobic Subsite Interaction: The N1-isobutyl group would extend into a nearby hydrophobic pocket in the transporter protein. nih.gov This interaction would provide additional binding energy, potentially increasing the affinity and/or selectivity of the compound for a specific GAT subtype (e.g., GAT1, GAT2, GAT3, or GAT4) compared to the unsubstituted nipecotic acid.
This proposed mechanism highlights how each part of the molecule—the carboxylic acid, the piperidine scaffold, and the N-alkyl substituent—works in concert to achieve high-affinity and selective binding to a specific biological target.
Computational Chemistry and Molecular Modeling Studies of 1 Isobutylpiperidine 3 Carboxylic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, such as those using Density Functional Theory (DFT), are employed to investigate the fundamental electronic properties of a molecule. researchgate.net For 1-Isobutylpiperidine-3-carboxylic acid, these calculations would determine its three-dimensional geometry, identifying the most stable arrangement of its atoms by finding the minimum on the potential energy surface.
Key electronic properties that would be calculated include the distribution of electron density, which helps in identifying electron-rich and electron-deficient regions of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. researchgate.net The HOMO-LUMO energy gap provides an indication of the molecule's stability. Furthermore, a Molecular Electrostatic Potential (MEP) map would be generated to visualize the electrophilic and nucleophilic sites, which are crucial for predicting how the molecule might interact with biological targets. researchgate.net
Table 1: Hypothetical Quantum Chemical Properties for this compound This table is illustrative of the data that would be generated from quantum chemical calculations and is not based on actual experimental or computational results.
| Calculated Property | Hypothetical Value | Significance |
| Total Energy | -X Hartrees | Indicates the stability of the optimized geometry. |
| HOMO Energy | -Y eV | Relates to the ability to donate electrons. |
| LUMO Energy | +Z eV | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | (Y+Z) eV | Correlates with chemical stability and reactivity. |
| Dipole Moment | N Debyes | Measures the overall polarity of the molecule. |
Molecular Dynamics Simulations for Conformational Landscape Exploration and Solvent Effects
Molecular Dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. mdpi.comescholarship.org An MD simulation of this compound would provide detailed insight into its dynamic behavior, including its flexibility and the range of shapes (conformations) it can adopt. nih.gov By simulating the molecule in a virtual box of solvent molecules, typically water, researchers can understand how the solvent influences its structure and dynamics. nih.gov
These simulations can reveal the most populated conformational states and the energy barriers between them. This information is crucial because the biological activity of a molecule often depends on its ability to adopt a specific conformation to fit into a protein's binding site. MD simulations can also analyze the stability of hydrogen bonds formed between the carboxylic acid group and water molecules, shedding light on its solubility and interactions in an aqueous biological environment. nih.gov
Ligand-Target Interaction Profiling via Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govbiointerfaceresearch.com For this compound, docking simulations would be performed against the three-dimensional structures of various protein targets to predict its binding mode and affinity. researchgate.net
The process involves placing the ligand in the active site of the protein and using a scoring function to estimate the strength of the interaction, often reported as a binding energy or dock score. biointerfaceresearch.comscienceopen.com The results would identify key amino acid residues in the protein's active site that form interactions—such as hydrogen bonds, ionic interactions, or hydrophobic contacts—with the ligand. nih.gov For instance, the carboxylic acid group would likely interact with positively charged or polar amino acid residues, while the isobutyl group would favor hydrophobic pockets. This profiling helps in understanding the molecular basis of the ligand's potential biological activity and can guide the design of more potent molecules. mdpi.com
Table 2: Illustrative Molecular Docking Results for this compound This table illustrates the kind of data produced by docking simulations and is for demonstrative purposes only.
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |
| Target A | -7.5 | ASP 120, LYS 85 | Ionic, Hydrogen Bond |
| Target B | -6.2 | VAL 45, LEU 98 | Hydrophobic |
| Target C | -5.8 | SER 210 | Hydrogen Bond |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design and Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.net To develop a QSAR model for derivatives of this compound, a dataset of similar molecules with known biological activities (e.g., inhibitory concentrations) would be required. mdpi.com
Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These can include electronic, steric, and hydrophobic parameters. Statistical methods, such as multiple linear regression, are then used to build an equation that correlates these descriptors with the observed activity. scispace.commdpi.com A robust QSAR model can predict the activity of new, unsynthesized derivatives, thereby guiding the rational design of more potent compounds by indicating which structural modifications are likely to improve activity. nih.govrsc.org
Virtual Screening Approaches for Identification of Novel Chemical Space
Virtual screening is a computational method used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.govdovepress.com If this compound were identified as a hit compound, its structure could be used as a starting point for a virtual screening campaign.
In a ligand-based approach, large chemical databases would be searched for molecules that are structurally similar to this compound, based on the principle that similar molecules often have similar biological activities. nih.govnih.gov Alternatively, in a structure-based approach, a pharmacophore model could be developed based on its key interaction features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) identified from docking studies. This pharmacophore model would then be used as a 3D query to filter large databases, identifying diverse molecules that share the same essential features for binding to the target, thus exploring novel chemical space for potential new drug candidates. mdpi.commdpi.com
Advanced Analytical Techniques for Comprehensive Characterization in Academic Research
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) stands as a critical first step in the characterization of 1-Isobutylpiperidine-3-carboxylic acid. This powerful technique measures the mass-to-charge ratio (m/z) of an ion with exceptional accuracy, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the compound's elemental composition and, consequently, its molecular formula.
For this compound, the expected molecular formula is C₁₀H₁₉NO₂. In a typical HRMS experiment, the compound is ionized, often using electrospray ionization (ESI), to produce the protonated molecule [M+H]⁺. The instrument then measures the exact mass of this ion. The experimentally determined mass is compared against the theoretical exact mass calculated for the proposed formula. A close match between these two values provides strong evidence for the correct elemental composition, distinguishing it from other potential isobaric compounds.
Table 1: HRMS Data for this compound
| Ion | Theoretical Exact Mass (m/z) |
|---|---|
| [C₁₀H₁₉NO₂ + H]⁺ | 186.1489 |
Note: This table represents theoretical data. Experimental values would be expected to align closely with this figure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation (1D and 2D techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed molecular structure of this compound. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, the connectivity of atoms and the stereochemistry of the molecule can be determined.
¹H NMR Spectroscopy: This technique provides information about the chemical environment of each hydrogen atom in the molecule. The spectrum would be expected to show distinct signals for the protons on the isobutyl group (a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene (B1212753) protons attached to the nitrogen) and the piperidine (B6355638) ring. The protons on the piperidine ring would present as a complex series of multiplets due to their diastereotopic nature and coupling with each other. The acidic proton of the carboxylic acid group would likely appear as a broad singlet at a downfield chemical shift.
¹³C NMR Spectroscopy: This experiment identifies all unique carbon atoms in the molecule. Key signals would include the carbonyl carbon of the carboxylic acid (typically in the 170-180 ppm range), the carbons of the isobutyl group, and the five distinct carbons of the piperidine ring.
2D NMR Techniques: To definitively assign all proton and carbon signals and confirm the connectivity, 2D NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, helping to trace the proton networks within the isobutyl group and the piperidine ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached, allowing for the unambiguous assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for confirming the connection of the isobutyl group to the piperidine nitrogen and the position of the carboxylic acid group at the C3 position of the ring.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Carboxylic Acid C=O | - | ~175 |
| Carboxylic Acid OH | ~10-12 (broad) | - |
| Isobutyl CH₂-N | ~2.2-2.4 | ~60 |
| Isobutyl CH | ~1.8-2.0 | ~28 |
| Isobutyl CH₃ (x2) | ~0.9 (doublet) | ~20 |
| Piperidine Ring CH | Multiplets | Multiplets |
| Piperidine Ring CH₂ | Multiplets | Multiplets |
Note: These are predicted values and actual experimental shifts may vary depending on the solvent and other conditions.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound. These methods are based on the principle that molecular bonds vibrate at specific frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by characteristic absorption bands. A very broad band would be expected in the region of 2500-3300 cm⁻¹, which is indicative of the O-H stretching vibration of the hydrogen-bonded carboxylic acid. A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the carboxylic acid. The C-H stretching vibrations of the alkyl groups (isobutyl and piperidine) would appear in the 2850-3000 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the O-H stretch is typically weak in Raman, the C=O stretch would still be observable. The C-H and C-C bond vibrations of the aliphatic structure would give rise to distinct signals, providing a characteristic fingerprint for the molecule.
Table 3: Key Vibrational Spectroscopy Bands for this compound
| Functional Group | Technique | Characteristic Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch (Carboxylic Acid) | IR | 2500 - 3300 | Broad, Strong |
| C-H Stretch (Alkyl) | IR/Raman | 2850 - 3000 | Strong |
| C=O Stretch (Carboxylic Acid) | IR/Raman | 1700 - 1725 | Strong |
| C-O Stretch | IR | 1210 - 1320 | Medium |
X-ray Crystallography for Solid-State Structural Determination and Absolute Configuration Assignment
Furthermore, if the compound is chiral (as the 3-substituted piperidine ring creates a stereocenter), X-ray crystallography using anomalous dispersion can be used to determine the absolute configuration (R or S) of the stereocenter without ambiguity. This is particularly important in pharmaceutical and biological research where enantiomers can have vastly different activities. The analysis would also reveal details about the crystal packing and any intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups.
Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination (HPLC, GC, Chiral Chromatography)
Chromatographic techniques are essential for assessing the purity of a sample of this compound and for separating its enantiomers if it is a racemic mixture.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for determining the chemical purity of the compound. A sample is passed through a column packed with a stationary phase, and its components are separated based on their differential interactions. By using a suitable detector (such as UV-Vis or a mass spectrometer), the presence of any impurities can be identified and quantified, typically reported as a percentage of the total peak area.
Gas Chromatography (GC): For volatile derivatives of the compound, GC can also be used for purity analysis. The carboxylic acid would likely need to be derivatized (e.g., esterified) to increase its volatility for GC analysis.
Chiral Chromatography: Since this compound possesses a chiral center at the C3 position of the piperidine ring, it can exist as a pair of enantiomers. Chiral chromatography, a specialized form of HPLC, is used to separate and quantify these enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute from the column at different times. This allows for the determination of the enantiomeric excess (ee), a critical parameter for any chiral compound intended for biological study.
Table of Compounds
| Compound Name |
|---|
| This compound |
Role As a Versatile Synthetic Intermediate and Building Block in Complex Molecule Synthesis
Precursor in the Synthesis of Diverse Heterocyclic Compounds
The piperidine-3-carboxylic acid framework is a valuable starting point for the synthesis of various heterocyclic systems. Its utility as a precursor is demonstrated in the regioselective synthesis of novel pyrazole (B372694) derivatives. nih.govmdpi.com In these synthetic pathways, the parent compound, often with a protecting group on the nitrogen like a tert-butyloxycarbonyl (Boc) group, is converted into a key intermediate such as a β-keto ester. nih.govmdpi.com
This transformation prepares the piperidine (B6355638) moiety for reaction with various hydrazines. The subsequent condensation and cyclization reaction yields N-substituted 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. mdpi.com This method highlights how the piperidine-3-carboxylic acid structure can be elaborated into more complex, multi-ring systems, serving as a foundational component for novel heterocyclic amino acid-like derivatives. nih.govmdpi.com The process illustrates a common strategy where a readily available cyclic amino acid is used to introduce a specific, conformationally restricted element into a new heterocyclic structure.
Application as a Scaffold for Combinatorial Chemistry and Focused Library Synthesis
In modern drug discovery, combinatorial chemistry is employed to generate large numbers of structurally related compounds, known as libraries, for high-throughput screening. nih.gov The central core structure of a library is referred to as the scaffold. chimia.ch The 1-isobutylpiperidine-3-carboxylic acid structure is an ideal scaffold for creating focused libraries.
The piperidine ring provides a rigid, three-dimensional framework that reduces the conformational flexibility of the resulting molecules. This pre-organization can be advantageous for binding to biological targets. The molecule offers two distinct points for chemical diversification:
The Carboxylic Acid (Position 3): This functional group can be readily converted into a wide array of other groups, most commonly amides, by coupling with a diverse set of amines. It can also be transformed into esters or reduced to an alcohol, providing numerous avenues for structural variation.
The Isobutyl Group (Position 1): While this specific compound has a fixed isobutyl group, in the context of library design, the nitrogen atom of the parent piperidine-3-carboxylic acid is a key point for introducing a wide variety of substituents. The isobutyl group itself is one of many possibilities that can be used to explore hydrophobic pockets in a target protein.
By systematically varying the substituents at these positions while keeping the piperidine core constant, chemists can generate a focused library of compounds. chimia.ch This approach allows for the systematic exploration of the structure-activity relationship (SAR), helping to identify the key molecular features required for a desired biological effect.
Integration into Multi-Step Organic Synthesis for Novel Chemical Entity Design
An example of this integration is seen in synthetic routes toward complex natural products and their analogs. google.com For instance, nipecotic acid esters have been used as key intermediates in the synthesis of 4a-aryldecahydroisoquinolines, which are precursors to morphine analogs. google.com In such a synthesis, the piperidine-3-carboxylate unit is incorporated early and then further elaborated through several chemical steps to build the final, complex polycyclic system.
Modern synthetic strategies, such as multi-step continuous flow synthesis, rely on the availability of robust building blocks that can be sequentially modified. syrris.jp In such a process, a molecule like this compound could be introduced into a flow reactor, where it would undergo a series of transformations—such as amide coupling, reduction, and cyclization—in a continuous sequence without the need for isolating intermediates. syrris.jp This approach streamlines the production of complex molecules, making the design and synthesis of novel chemical entities more efficient. syrris.jp
Contribution to the Development of Structure-Based Design Principles
Structure-based drug design (SBDD) is a rational approach to drug discovery that relies on the three-dimensional structure of a biological target. nih.gov The design of new molecules is guided by understanding and optimizing the interactions between a ligand and its receptor at the molecular level. drugdesign.org this compound embodies several features that are highly relevant to SBDD principles.
Vectorial Display of Functional Groups: The rigid scaffold holds the functional groups—the carboxylic acid and the N-isobutyl group—in specific spatial orientations. This allows for precise positioning of these groups to interact with complementary regions of a protein's binding site.
Probing Specific Interactions:
The carboxylic acid moiety is a key functional group in drug design. nih.gov It can act as both a hydrogen bond donor and acceptor and, in its deprotonated carboxylate form, can form strong ionic interactions (salt bridges) with positively charged amino acid residues like arginine or lysine (B10760008) in a binding pocket. drugdesign.org
The isobutyl group provides a non-polar, hydrophobic element. It can be used to probe and occupy hydrophobic pockets within the target's active site, contributing to binding affinity through the hydrophobic effect. drugdesign.org
By systematically synthesizing analogs—for example, by varying the N-substituent or the stereochemistry at position 3—medicinal chemists can use this scaffold to map the topology and chemical nature of a binding site. The results from these studies contribute to a deeper understanding of molecular recognition and help refine the principles of structure-based design for future discovery efforts.
Data Table: Physicochemical Properties of a Related Precursor
The following table details properties for (S)-1-Boc-piperidine-3-carboxylic acid, a common N-protected precursor used in the synthesis of derivatives like this compound. sigmaaldrich.com
| Property | Value |
| Synonym | (S)-Boc-nipecotic acid |
| CAS Number | 88495-54-9 |
| Molecular Formula | C₁₁H₁₉NO₄ |
| Molecular Weight | 229.27 g/mol |
| Form | Solid |
| Melting Point | 165-169 °C |
| Assay | 97% |
Future Perspectives and Emerging Research Avenues for 1 Isobutylpiperidine 3 Carboxylic Acid
Development of More Sustainable and Environmentally Benign Synthetic Routes
The chemical industry is increasingly under pressure to adopt more environmentally friendly practices. For the synthesis of 1-isobutylpiperidine-3-carboxylic acid and its derivatives, future research will likely focus on "green chemistry" principles to minimize waste, reduce energy consumption, and use less hazardous substances.
Key areas of development include:
Biocatalysis: The use of enzymes or whole microbial cells as catalysts offers high selectivity and operates under mild reaction conditions, reducing the need for harsh reagents and protecting groups. researchgate.nettandfonline.com Enzymes such as transaminases, lipases, and engineered hydroxylases could be employed to construct the chiral piperidine (B6355638) core with high enantiomeric purity. researchgate.netnih.goviapchem.org This approach not only enhances sustainability but also provides access to specific stereoisomers, which is crucial for pharmacological activity.
One-Pot Syntheses: Multi-component reactions and cascade sequences that allow for the construction of complex molecules in a single step are gaining traction. nih.govclinmedkaz.org These methods improve atom economy by minimizing the number of isolation and purification steps, thereby reducing solvent usage and waste generation. For instance, a one-pot Knoevenagel-intramolecular aza-Diels-Alder reaction catalyzed by a biodegradable catalyst like glutamic acid has been reported for the synthesis of polyfunctionalized piperidines. nih.gov
Renewable Feedstocks: A long-term goal for sustainable chemistry is the use of bio-renewable starting materials instead of petroleum-based feedstocks. Research into converting biomass-derived platform chemicals into functionalized piperidines is an emerging field that could provide a sustainable route to compounds like this compound. digitellinc.com
Alternative Solvents and Catalysts: The replacement of hazardous organic solvents with greener alternatives such as water, ionic liquids, or supercritical fluids is a key aspect of sustainable synthesis. Similarly, the development of recoverable and reusable catalysts, including solid-supported catalysts and organocatalysts, will be crucial in minimizing the environmental impact of synthetic processes. nih.govacs.org
| Sustainable Synthesis Strategy | Description | Potential Advantages for this compound Synthesis |
| Biocatalysis | Use of enzymes or whole organisms as catalysts. researchgate.nettandfonline.com | High stereoselectivity, mild reaction conditions, reduced waste. |
| One-Pot Reactions | Combining multiple reaction steps into a single operation. nih.gov | Improved atom economy, reduced solvent use, time and energy savings. |
| Renewable Feedstocks | Utilization of starting materials derived from biomass. digitellinc.com | Reduced reliance on fossil fuels, improved long-term sustainability. |
| Green Solvents/Catalysts | Replacement of hazardous solvents and development of reusable catalysts. nih.govacs.org | Reduced environmental pollution, improved process safety. |
Exploration of Novel Biochemical Targets for Piperidine-3-Carboxylic Acid Derivatives
The piperidine scaffold is a well-established pharmacophore present in numerous approved drugs. enamine.net Derivatives of piperidine-3-carboxylic acid, in particular, have shown promise in a variety of therapeutic areas. Future research will likely expand upon these findings to identify novel biochemical targets and develop new therapeutic agents.
Promising areas for exploration include:
Neurodegenerative Diseases: There is a growing interest in developing multi-target drugs for complex conditions like Alzheimer's disease. researchgate.netnih.gov Derivatives of piperidine-3-carboxylic acid could be designed to simultaneously modulate multiple targets, such as inhibiting acetylcholinesterase (AChE) while also possessing antioxidant and anti-inflammatory properties. researchgate.netnih.gov
Enzyme Inhibition: The piperidine ring can serve as a scaffold for designing potent and selective enzyme inhibitors. For example, piperidine-3-carboxamide derivatives have been identified as inhibitors of Cathepsin K, a key enzyme in bone resorption, making them potential candidates for the treatment of osteoporosis. nih.gov Further exploration could uncover inhibitors for other enzyme classes, such as kinases, proteases, or transferases, which are implicated in a wide range of diseases.
Ion Channel and Transporter Modulation: The parent compound of this class, nipecotic acid, is a known GABA reuptake inhibitor. researchgate.netnih.gov This suggests that derivatives of this compound could be designed to modulate the activity of other neurotransmitter transporters or ion channels in the central nervous system, with potential applications in epilepsy, anxiety, and other neurological disorders. enamine.net
Antimicrobial and Antiparasitic Agents: The piperidine scaffold is found in many natural alkaloids with antimicrobial properties. By modifying the substituents on the piperidine ring and the carboxylic acid group, it may be possible to develop novel antibacterial, antifungal, or antiparasitic agents.
| Potential Therapeutic Area | Biochemical Target Class | Example(s) |
| Neurodegenerative Diseases | Enzymes, Receptors | Acetylcholinesterase (AChE), targets related to oxidative stress and inflammation. researchgate.netnih.gov |
| Osteoporosis | Proteases | Cathepsin K. nih.gov |
| Neurological Disorders | Neurotransmitter Transporters | GABA transporters. nih.govenamine.net |
| Infectious Diseases | Various microbial targets | Bacterial or fungal enzymes and structural proteins. |
Integration of Artificial Intelligence and Machine Learning in the Design and Prediction of New Analogues
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. These computational tools can accelerate the design of new analogues of this compound with improved properties.
Key applications of AI and ML in this context include:
In Silico Screening and Molecular Docking: AI-powered platforms can rapidly screen virtual libraries of compounds to identify those with a high probability of binding to a specific biological target. researchgate.netnih.gov Molecular docking simulations can then be used to predict the binding mode and affinity of these potential ligands, guiding the selection of the most promising candidates for synthesis.
ADMET Prediction: A major challenge in drug development is the high attrition rate of candidates due to poor pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion) and toxicity (ADMET). Machine learning models can be trained on large datasets to predict the ADMET properties of new molecules before they are synthesized, allowing for the early identification of potential liabilities. iapchem.orgnih.goviapchem.org
Generative Chemistry: Generative AI models can design novel molecular structures with desired properties from scratch. simulations-plus.com By providing the model with a set of desired parameters (e.g., high affinity for a target, favorable ADMET profile), it can generate new piperidine-3-carboxylic acid analogues that are optimized for these properties.
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models use machine learning to establish a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.com These models can be used to predict the activity of unsynthesized analogues and to identify the key structural features that are important for activity, thereby guiding the design of more potent compounds.
| AI/ML Application | Description | Impact on Analogue Design |
| Molecular Docking | Simulates the binding of a molecule to a protein target. researchgate.netnih.gov | Predicts binding affinity and guides the design of more potent compounds. |
| ADMET Prediction | Predicts the pharmacokinetic and toxicity properties of a molecule. iapchem.orgnih.gov | Enables early identification of compounds with favorable drug-like properties. |
| Generative Chemistry | Designs novel molecules with desired properties. simulations-plus.com | Accelerates the discovery of new and optimized lead compounds. |
| QSAR Modeling | Relates chemical structure to biological activity. mdpi.com | Predicts the activity of new analogues and identifies key structural features. |
Potential Applications in Advanced Materials Science and Supramolecular Chemistry
While the primary focus for piperidine derivatives has been in the life sciences, their unique structural and chemical properties also make them interesting candidates for applications in materials science and supramolecular chemistry.
Future research in this area could explore:
Q & A
Q. How does the steric and electronic profile of the isobutyl group affect the compound’s reactivity in further derivatization reactions?
- Methodological Answer: The isobutyl group’s electron-donating inductive effect can stabilize intermediates in amide coupling reactions (e.g., EDC/HOBt). However, steric hindrance may reduce reaction rates in SN2 pathways. Use DFT calculations to map electrostatic potential surfaces and predict reactive sites. Experimentally, compare yields for carboxylate activation (e.g., CDI vs. HATU) to identify optimal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
